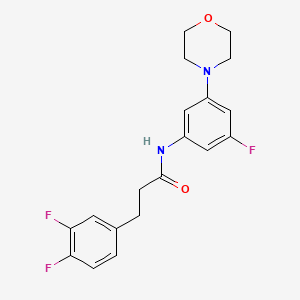
3-(3,4-difluorophenyl)-N-(3-fluoro-5-morpholin-4-ylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of SAE-14 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the use of organic solvents and reagents, with careful control of reaction temperatures and times to ensure high yield and purity . Industrial production methods for SAE-14 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
SAE-14 undergoes various chemical reactions, including:
Oxidation: SAE-14 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of SAE-14.
Substitution: SAE-14 can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
SAE-14 has a wide range of applications in scientific research:
Chemistry: SAE-14 is used as a tool compound to study the function of GPR183 and its role in various biological processes.
Biology: SAE-14 is used to investigate the role of GPR183 in immune responses and inflammation.
Medicine: SAE-14 has shown potential in the treatment of neuropathic pain by antagonizing GPR183, which is involved in pain signaling pathways.
Industry: SAE-14 is used in the development of new therapeutic agents targeting GPR183
Mechanism of Action
SAE-14 exerts its effects by specifically binding to and antagonizing GPR183. This receptor is involved in various signaling pathways, including those related to immune responses and pain signaling. By blocking the activity of GPR183, SAE-14 can modulate these pathways and produce therapeutic effects .
Comparison with Similar Compounds
SAE-14 is unique in its high specificity and potency as a GPR183 antagonist. Similar compounds include other GPR183 antagonists, which may have different binding affinities and specificities. Some of these compounds include:
GSK682753A: Another GPR183 antagonist with different binding properties.
Properties
Molecular Formula |
C19H19F3N2O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-(3,4-difluorophenyl)-N-(3-fluoro-5-morpholin-4-ylphenyl)propanamide |
InChI |
InChI=1S/C19H19F3N2O2/c20-14-10-15(12-16(11-14)24-5-7-26-8-6-24)23-19(25)4-2-13-1-3-17(21)18(22)9-13/h1,3,9-12H,2,4-8H2,(H,23,25) |
InChI Key |
SIVJKYRAPQKLIM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)NC(=O)CCC3=CC(=C(C=C3)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]pyrimidin-2-yl]-2-[[5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazin-3-yl]methyl]morpholine](/img/structure/B10831495.png)
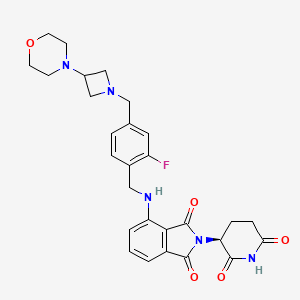
![2-chloro-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10831505.png)

![[1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl]-pyridin-4-ylmethanol](/img/structure/B10831530.png)
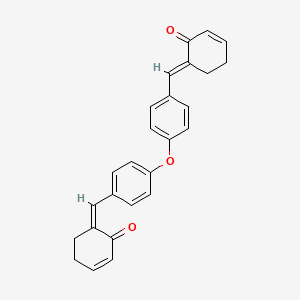
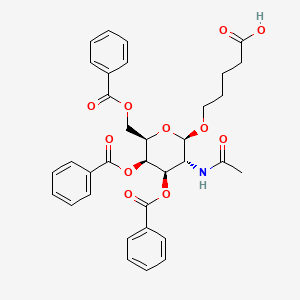
![2-(4-Methoxyphenyl)isothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B10831548.png)
![2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B10831557.png)
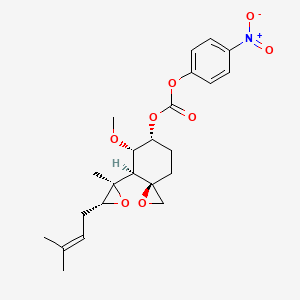
![2-Methyl-4-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]indole-7-carboxylic acid](/img/structure/B10831562.png)
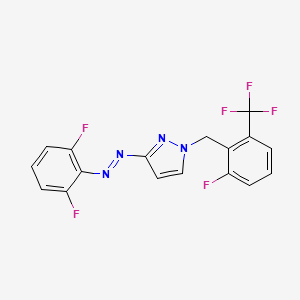
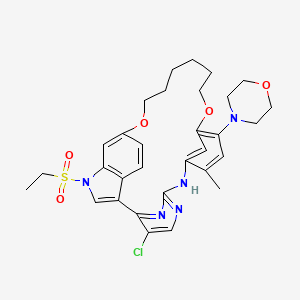
![(Z)-N-(3-Benzyl-4-(hydroxymethyl)thiazol-2(3H)-ylidene)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10831577.png)
